Cas no 2137135-89-6 (2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide)

2-Chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide is a chiral lactone-derived acetamide compound with potential applications in synthetic organic chemistry and pharmaceutical intermediates. Its key structural features include a reactive 2-chloroacetamide group and a stereochemically defined (3S,4R)-4-hydroxy-2-oxooxolane (γ-lactone) moiety, which may serve as a versatile building block for further functionalization. The compound’s rigid lactone framework and hydroxyl group offer opportunities for selective modifications, while the chloroacetamide moiety provides a handle for nucleophilic substitution reactions. This combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly in medicinal chemistry where stereocontrol is critical. Its well-defined stereochemistry ensures reproducibility in downstream applications.
2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide structure
2137135-89-6 structure
Product Name:2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide
CAS No:2137135-89-6
MF:C6H8ClNO4
MW:193.585021018982
CID:5961476
PubChem ID:165451740
Update Time:2025-05-20

2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide
    • 2137135-89-6
    • EN300-741381
    • Inchi: 1S/C6H8ClNO4/c7-1-4(10)8-5-3(9)2-12-6(5)11/h3,5,9H,1-2H2,(H,8,10)/t3-,5-/m0/s1
    • InChI Key: BBUFMJHMKSFHLZ-UCORVYFPSA-N
    • SMILES: ClCC(N[C@@H]1C(=O)OC[C@@H]1O)=O

Computed Properties

  • Exact Mass: 193.0141854g/mol
  • Monoisotopic Mass: 193.0141854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 75.6Ų

2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741381-1.0g
2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide
2137135-89-6
1g
$0.0 2023-06-07

Additional information on 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide

Introduction to 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide (CAS No. 2137135-89-6)

2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide (CAS No. 2137135-89-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloroacetamide moiety and a chiral oxolane ring. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing scientific investigations.

The chemical structure of 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide is defined by the presence of a chloro group at the acetamide position and a hydroxy-substituted oxolane ring with specific stereochemistry. The chiral centers at the 3S and 4R positions are crucial for its biological activity and pharmacological properties. The compound's molecular formula is C8H11ClNO4, and its molecular weight is approximately 218.62 g/mol.

Recent studies have explored the potential of 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide can inhibit the activation of microglia, thereby reducing neuroinflammation and protecting against neuronal damage.

In addition to its neuroprotective properties, 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide have been studied to understand its bioavailability and metabolism. Preclinical data indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential use in oral formulations. Furthermore, metabolic studies have identified several metabolites formed through hepatic metabolism, including hydrolysis of the acetamide group and oxidation of the hydroxy group.

Toxicity studies have also been conducted to assess the safety profile of 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully evaluate its safety in humans.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]acetamide in various disease conditions. Early-phase trials have shown promising results, with patients demonstrating improved clinical outcomes and tolerability. These findings have paved the way for larger-scale clinical trials to further validate its therapeutic potential.

In conclusion, 2-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-y l]acetamide (CAS No. 2137135 -89 -6) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in advancing medical treatments for various diseases.

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